

MARCM Analysis of Ttk69 Mutant Clones in Drosophila: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Mosaic Analysis with a Repressible Cell Marker (MARCM) for the study of Tramtrack (Ttk) mutant clones in Drosophila melanogaster. The protocols and data presented herein are targeted towards researchers investigating neurogenesis, cell fate specification, and the underlying signaling pathways.

Introduction to MARCM and Ttk

The MARCM system is a powerful genetic technique in Drosophila that allows for the generation of homozygous mutant cells within a heterozygous organism. These mutant clones are positively labeled, typically with a fluorescent reporter like GFP, enabling their visualization and analysis at a single-cell level. This method is particularly advantageous for studying genes that are essential for viability, as the organism as a whole remains wild-type.

Tramtrack (Ttk) is a key transcriptional repressor in Drosophila development. The Ttk69 isoform, in particular, plays a crucial role in neurogenesis by promoting non-neural cell fates and regulating cell proliferation. Loss-of-function mutations in ttk lead to cell fate transformations, particularly in the peripheral and central nervous systems.

Data Presentation: Quantitative Analysis of Ttk69 Mutant Clones



The following table summarizes quantitative data from studies analyzing the cellular composition of ttk69 mutant MARCM clones in the Drosophila adult midgut. This data highlights the role of Ttk69 in repressing the enteroendocrine (EE) cell fate.

Genotype	Tissue	Phenotype	Cellular Composition in Mutant Clones	Reference
ttk69 mutant MARCM clones	Adult Midgut	Increased number of enteroendocrine cells	~62% Prospero (Pros)+ cells (EE cells)	[1][2]
~16% Delta (DI)low cells (progenitor cells committed to EE fate)	[1]			
Wild-type MARCM clones	Adult Midgut	Normal cell composition	Baseline levels of EE and other cell types	[1]

Experimental Protocols

I. Generation of Ttk Mutant MARCM Clones

This protocol outlines the generation of ttk mutant clones in the Drosophila nervous system using the MARCM technique.

1. Fly Stocks:

- MARCM-ready stock:hs-FLP, UAS-mCD8::GFP; tub-GAL4, FRT82B, tub-GAL80 / TM6B, Tb
 - This stock contains the heat-shock inducible Flippase (hs-FLP), a UAS-driven membranebound GFP reporter, a ubiquitous GAL4 driver, and the FRT82B chromosome carrying a ubiquitously expressed GAL80 repressor.



- Ttk mutant stock:FRT82B, ttkmutant allele/ TM6B, Tb
 - This stock carries a specific ttk loss-of-function allele on the same chromosome arm as the FRT site.

2. Genetic Cross:

Cross virgin females from the MARCM-ready stock with males from the ttk mutant stock.

3. Clone Induction:

- Collect the progeny from the cross at the desired developmental stage (e.g., first or second instar larvae for neuroblast clones).
- Induce mitotic recombination by subjecting the larvae to a heat shock. A typical protocol is 1-2 hours at 37°C. The timing and duration of the heat shock can be optimized to control the size and frequency of the clones.
- 4. Progeny Screening:
- Allow the heat-shocked larvae to develop to the desired stage for analysis (e.g., third instar larvae or adult flies).
- Screen for progeny that are non-Tubby (Tb) to select for the correct genotype.

II. Immunohistochemistry and Imaging

This protocol describes the staining and imaging of dissected Drosophila brains or other tissues containing MARCM clones.

1. Dissection:

- Dissect the brains or other tissues of interest from third instar larvae or adult flies in ice-cold phosphate-buffered saline (PBS).
- 2. Fixation:

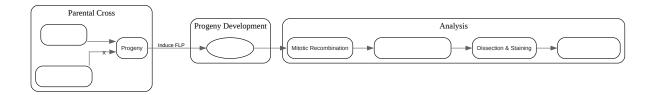


- Fix the dissected tissues in 4% paraformaldehyde in PBS for 20-30 minutes at room temperature.
- 3. Washing:
- Wash the tissues three times for 10 minutes each in PBS with 0.3% Triton X-100 (PBT).
- 4. Blocking:
- Block the tissues in PBT containing 5% normal goat serum for at least 1 hour at room temperature.
- 5. Primary Antibody Incubation:
- Incubate the tissues with primary antibodies diluted in the blocking solution overnight at 4°C.
 - To visualize MARCM clones: Anti-GFP antibody (e.g., chicken anti-GFP).
 - To identify cell types:
 - Anti-Elav (for neurons).
 - Anti-Repo (for glial cells).
 - Anti-Prospero (for enteroendocrine cells in the gut).
 - Anti-Cut (for specific sensory organ cells).
 - Anti-Suppressor of Hairless (Su(H)) (to assess Notch pathway activity).
- 6. Secondary Antibody Incubation:
- Wash the tissues three times for 10 minutes each in PBT.
- Incubate with fluorescently labeled secondary antibodies diluted in blocking solution for 2 hours at room temperature in the dark.
- 7. Mounting and Imaging:



- Wash the tissues three times for 10 minutes each in PBT and then once in PBS.
- Mount the tissues on a slide in a suitable mounting medium (e.g., Vectashield).
- Image the samples using a confocal microscope.

Mandatory Visualizations MARCM Experimental Workflow

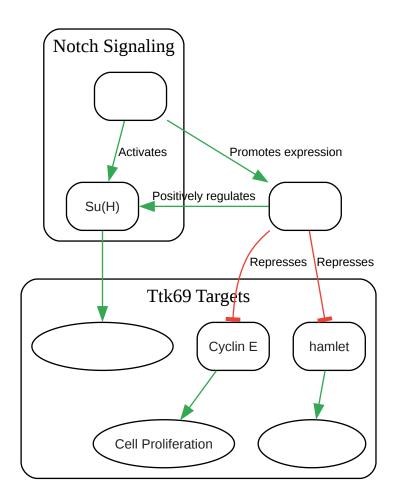


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Caption: Workflow for generating and analyzing Ttk mutant MARCM clones.

Ttk69 Signaling Pathway in Neurogenesis





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Caption: Ttk69 signaling in Drosophila neurogenesis.

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- 2. Ttk69 acts as a master repressor of enteroendocrine cell specification in Drosophila intestinal stem cell lineages - PubMed [pubmed.ncbi.nlm.nih.gov]







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